methyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate
Description
Table 1: Key Structural Features of Early Methano-Benzoxadiazocine Derivatives
| Compound Class | Core Modification | Biological Target | Year Reported |
|---|---|---|---|
| 2,6-Methano derivatives | Unsubstituted core | GABA_A receptor | 1987 |
| 8-Carboxylate analogs | Ester functionalization | Topoisomerase II | 1993 |
| 3-Aryl substituted | Phenyl group at C3 | COX-2 enzyme | 1999 |
Milestones in the Development of Thioxo-Substituted Benzoxadiazocine Derivatives
The introduction of thioxo (C=S) groups at position 4 of the benzoxadiazocine ring marked a transformative advancement in the early 2000s. Researchers hypothesized that replacing the ketone oxygen with sulfur would alter electronic properties and hydrogen-bonding capacity, potentially enhancing interactions with cysteine-rich enzymatic pockets. The first synthesis of 4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine derivatives was achieved through a three-component reaction involving thioureas, diketones, and ortho-aminophenols under microwave irradiation. This method provided superior regioselectivity compared to conventional thermal heating, with reaction times reduced from 12 hours to 35 minutes.
Critical milestones in this domain include:
- Stereochemical Control (2008): Development of asymmetric catalysis protocols using L-proline to induce enantioselectivity during the formation of the thioxo-methano bridge, achieving >90% ee for both (R)- and (S)-configured products.
- Solid-State Stability (2012): Discovery that thioxo derivatives exhibit remarkable crystallinity and resistance to oxidative degradation compared to their oxo counterparts, as demonstrated by accelerated stability testing under ICH guidelines.
- Dual-Target Inhibition (2019): Identification of 4-thioxo analogs as dual inhibitors of PARP-1 and tankyrase enzymes through structure-based virtual screening, with IC~50~ values <100 nM in biochemical assays.
The methyl 2-methyl-3-phenyl-4-thioxo variant represents a pinnacle of this evolutionary trajectory, combining three critical modifications:
- Methyl group at C2: Enhances lipophilicity (clogP = 2.1) for blood-brain barrier penetration
- Phenyl substituent at C3: Engages in π-π stacking with aromatic residues in hydrophobic binding pockets
- Thioxo group at C4: Forms reversible covalent bonds with cysteine thiols in target proteins
Microwave-assisted one-pot syntheses have become the gold standard for producing these derivatives, yielding 78-92% isolated yields while minimizing thiourea dimerization byproducts. Recent advances in continuous flow chemistry further enable gram-scale production with >99.5% purity, addressing earlier challenges in translational development.
Properties
IUPAC Name |
methyl 9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-19-11-15(20-18(25)21(19)13-6-4-3-5-7-13)14-10-12(17(22)23-2)8-9-16(14)24-19/h3-10,15H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQZDDHJHHHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate (CAS No. 896705-00-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thioxo derivatives and has been investigated for various pharmacological properties. This article reviews its biological activity based on recent research findings and case studies.
The molecular formula of this compound is C19H18N2O3S with a molecular weight of 354.42 g/mol. Its structure features a benzoxadiazocine core with thioxo and carboxylate functionalities that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example:
- In Vitro Antimicrobial Studies : The synthesized derivatives of benzoxadiazocine compounds have shown significant antimicrobial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties with inhibition zones ranging from moderate to very strong activity .
- Case Study Findings : In a specific case study involving a series of related compounds, methyl 2-methyl-3-phenyl derivatives exhibited effective antifungal activity against strains like Aspergillus niger and Penicillium chrysogenum. The results were benchmarked against standard antibiotics such as streptomycin for bacteria and mycostatin for fungi .
Cytotoxicity and Anticancer Activity
Emerging research suggests that thioxo derivatives may possess anticancer properties:
- Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells .
- Mechanistic Insights : The biological activity is hypothesized to be linked to the ability of the thioxo group to interact with cellular targets involved in cell division and apoptosis pathways.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to the benzoxadiazocine family, which shares structural similarities with other polycyclic heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Functional Groups : The thioxo (C=S) group in the target compound distinguishes it from carbamates (e.g., trimethacarb) or acrylates (e.g., methyl methacrylate), which prioritize ester or carbamate functionalities .
- Synthetic Utility : Methyl methacrylate’s industrial relevance contrasts with the target compound’s niche hypothetical applications, underscoring divergent research priorities .
Crystallographic and Computational Analysis
The compound’s structural determination would require advanced refinement tools like SHELXL, which is optimized for small-molecule crystallography . Comparatively, methyl methacrylate’s well-characterized structure relies on simpler spectroscopic methods due to its commercial ubiquity .
Toxicity and Regulatory Considerations
While the target compound lacks explicit toxicity data, structurally related chlorinated aromatics (e.g., 2,3,5,6-tetrachloroaniline) are regulated under pesticide guidelines due to environmental persistence . Methacrylate derivatives, by contrast, are managed under industrial safety protocols (e.g., OSHA standards) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. For example, refluxing precursors in dry THF/Et₃N (1:1) with bis(triphenylphosphine)palladium dichloride (0.1–0.3 mmol) under argon for 6–48 hours is a common approach. Post-reaction purification via silica gel chromatography (hexane/EtOH) or recrystallization (ethanol) improves purity . Optimize yields by controlling temperature (40–55°C) and stoichiometric ratios of intermediates (e.g., 1.00 equiv. of primary reactants) .
Q. How should researchers confirm structural integrity post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ at 200–400 MHz) to verify proton environments and carbon frameworks, focusing on characteristic peaks (e.g., δ = 3.86 ppm for methoxy groups) .
- Mass Spectrometry (ESI-TOF or HRMS) to validate molecular weight (e.g., MW ≈ 369–400 g/mol) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats. Use fume hoods for synthesis and purification .
- Toxicity Mitigation : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Avoid skin contact; use hand/eye wash stations and dispose of contaminated materials as hazardous waste .
- Ventilation : Ensure dilution/exhaust systems and monitor airborne concentrations .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR shifts to validate electron distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to assess solubility and degradation pathways.
- Thermogravimetric Analysis (TGA) : Pair simulations with experimental TGA to correlate thermal stability with structural features (e.g., methano-bridge rigidity) .
Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer :
- Comparative SAR Studies : Test analogs (e.g., substituting phenyl groups with halogens or methoxy) in standardized assays (e.g., herbicidal activity via Arabidopsis models) to identify key functional groups .
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., differing IC₅₀ values) using multivariate statistics to isolate confounding variables (e.g., solvent polarity, assay temperature) .
- Crystallographic Overlays : Compare 3D structures of active/inactive analogs to identify steric or electronic determinants .
Q. What challenges arise in achieving stereochemical purity, and how can they be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers. Monitor optical rotation ([α]D) for purity .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during palladium-catalyzed steps to induce enantioselectivity. Optimize catalyst loading (0.05–0.2 equiv.) and reaction time .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with selective crystallization to enhance yield of desired stereoisomers .
Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Monatshefte für Chemie) over commercial sources .
- Safety Compliance : Adhere to EC 2015/830 regulations for lab handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
